3-Chlorosulfonyl-butyric acid methyl ester

Description

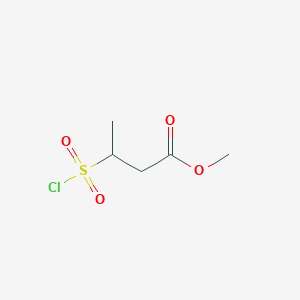

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chlorosulfonylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWMWOHXAFNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chlorosulfonyl Butyric Acid Methyl Ester and Analogous Structures

Strategies for the Esterification of Butyric Acid Derivatives

The transformation of a carboxylic acid, such as a butyric acid precursor, into a methyl ester is a fundamental reaction in organic synthesis. Numerous methods have been developed, ranging from classical acid-catalyzed reactions to modern metal-catalyzed and sonochemical approaches. These strategies are crucial for the synthesis of compounds like 3-Chlorosulfonyl-butyric acid methyl ester.

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. athabascau.cachemistrytalk.org This reaction is an equilibrium process. athabascau.ca To achieve high yields of the ester, the equilibrium must be shifted toward the products, typically by using the alcohol as the solvent (a large excess) or by removing the water that is formed as a byproduct. athabascau.cabyjus.com

The mechanism involves several key steps: chemistrytalk.orgbyjus.comlibretexts.org

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemistrytalk.orglibretexts.org

Nucleophilic Attack: A molecule of the alcohol (methanol, for a methyl ester) acts as a nucleophile, attacking the activated carbonyl carbon. chemistrytalk.orglibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. chemistrytalk.orglibretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. chemistrytalk.orglibretexts.org

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. chemistrytalk.orglibretexts.org

For the synthesis of butyric acid methyl ester, butanoic acid is reacted with methanol (B129727). libretexts.org Common strong acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. chemistrytalk.org Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 70) are also effective and can simplify product purification. nih.govaiche.org Studies on the esterification of butyric acid have demonstrated high conversion rates using these catalysts. nih.govtandfonline.com For instance, when sulfuric acid is used as the catalyst in methanol, it can lead to the in-situ formation of monomethyl sulfate (B86663) (MMS) and dimethyl sulfate (DMS), which are also potent methylating agents. enovatia.com

Table 1: Acid Catalysts for Butyric Acid Esterification

| Catalyst | Reactants | Key Features |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Butyric Acid, Methanol | Strong acid catalyst, promotes high conversion. chemistrytalk.orglibretexts.org |

| p-Toluenesulfonic Acid (pTSA) | Butyric Acid, Ethanol/Butanol | Homogeneous catalyst effective for various alcohols. aiche.org |

| Ion-Exchange Resins (e.g., Amberlyst, DOWEX) | Butyric Acid, Butanol | Heterogeneous catalysts allowing for easier separation; high yields (90-99%) reported. nih.gov |

| Anhydrous Sodium Bisulfate (NaHSO₄) | Various Carboxylic Acids, Methanol | Safer, cost-effective solid acid catalyst used with ultrasonic irradiation. |

Direct Methyl Esterification Methods from Carboxylic Acids

To overcome the limitations of Fischer esterification, such as its reversibility and sometimes harsh conditions, several direct methylation methods using specific reagents have been developed. tandfonline.com These approaches offer alternatives that can be milder and more efficient under certain conditions.

Trimethylchlorosilane (TMSCl): The combination of trimethylchlorosilane and an alcohol (such as methanol) provides a convenient and mild system for the esterification of a wide variety of functionalized carboxylic acids. nih.govunirioja.es The reaction proceeds under relatively gentle conditions, often at room temperature or with gentle heating, and produces high yields of the corresponding methyl esters. nih.govunirioja.es This method is advantageous due to its simple operation, mild conditions, and straightforward workup. nih.gov The reaction is compatible with various functional groups, including hydroxy, oxo, and N-acetyl groups, which remain stable under the reaction conditions. unirioja.es

Dimethyl Sulfate (DMS): As a powerful methylating agent, dimethyl sulfate is an effective reagent for converting carboxylic acids to their methyl esters. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF). commonorganicchemistry.com Dimethyl sulfate is often used when other methods, such as those requiring strongly acidic conditions, are not suitable for the substrate. commonorganicchemistry.com It is a low-cost and highly reactive reagent, making it a preferred choice in industrial applications for the methylation of phenols, amines, and thiols, in addition to carboxylic acids. wikipedia.orggoogle.com

Trimethylsilyldiazomethane (TMSDM): This reagent is a safer and more efficient alternative to the highly toxic and explosive diazomethane. commonorganicchemistry.comyoutube.com TMSDM reacts rapidly and nearly quantitatively with carboxylic acids under very mild conditions to produce methyl esters. commonorganicchemistry.com The reaction mechanism involves an initial proton transfer from the carboxylic acid to the TMSDM, followed by methylation of the resulting carboxylate. researchgate.netresearchgate.net When performed in the presence of methanol, TMSDM is desilylated by the alcohol after deprotonating the carboxylic acid, leading to the formation of the methyl ester. researchgate.net This method is highly valued for its speed and efficiency. acs.org

Table 2: Comparison of Direct Methylating Reagents

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Trimethylchlorosilane (TMSCl) / Methanol | Room temperature or 60°C | Mild conditions, simple workup, good functional group tolerance. nih.govunirioja.es |

| Dimethyl Sulfate (DMS) / Base (K₂CO₃) | 65°C in DMF | Highly reactive, low cost, useful when acidic conditions are not tolerated. wikipedia.orgcommonorganicchemistry.com |

| Trimethylsilyldiazomethane (TMSDM) | Room temperature in Methanol/Toluene | Safer than diazomethane, rapid and high-yielding reaction under mild conditions. commonorganicchemistry.com |

Copper-catalyzed Methylation: Several copper-catalyzed methods for the O-methylation of carboxylic acids have been developed as alternatives to traditional electrophilic reagents. One approach utilizes methylboronic acid as the methyl source with a cupric carbonate catalyst. organic-chemistry.orgacs.org This reaction proceeds aerobically under "open flask" conditions, using air as the oxidant, which makes it a greener and safer option. organic-chemistry.orgsmith.edu The proposed mechanism is an oxidative cross-coupling analogous to a Chan-Lam arylation. organic-chemistry.orgacs.org Another method employs dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methyl source, catalyzed by CuCl₂·2H₂O with an oxidant. organic-chemistry.org This process is noted for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org

Palladium-catalyzed Methylation: Palladium catalysis has been applied to the modification of carboxylic acids, primarily through C-H activation rather than direct esterification of the carboxyl group. For instance, Pd(II)-catalyzed reactions can achieve the β-methylene C(sp³)–H arylation of free aliphatic acids like butyric acid. nih.gov While this reaction modifies the carbon skeleton rather than forming the ester, it demonstrates the utility of palladium in functionalizing carboxylic acids. nih.govrsc.org Other palladium-catalyzed methods have been developed for the α-arylation of carboxylic acids, which also involves C-H activation at a position adjacent to the carboxyl group. nih.gov A separate palladium-catalyzed process can achieve the formation of ketones from carboxylic acids using specific coupling reagents. acs.org

The use of ultrasonic irradiation can significantly enhance the rate of esterification reactions. thieme-connect.com Sonochemical methods are known to improve mass transfer and mixing through the process of cavitation, often leading to higher yields, better selectivity, and shorter reaction times compared to conventional stirring. thieme-connect.combiointerfaceresearch.com

One efficient sonochemical protocol for the methyl esterification of carboxylic acids employs a polymer-supported triphenylphosphine (B44618) catalyst along with 2,4,6-trichloro-1,3,5-triazine and Na₂CO₃. thieme-connect.comorganic-chemistry.org This system allows for the rapid preparation of methyl esters, often within 10-20 minutes, with high yields and purity, and is compatible with acid- or base-labile functional groups. thieme-connect.comorganic-chemistry.org Another approach involves the use of a simple and safe acid catalyst, such as anhydrous sodium bisulfate (NaHSO₄), in methanol under ultrasonic irradiation. This method is cost-effective and avoids the handling of hazardous strong acids like HCl or H₂SO₄. The application of ultrasound has been shown to reduce reaction times from hours to minutes and allow reactions to proceed at room temperature, thus lowering energy consumption. biointerfaceresearch.com

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. This process can be used to convert one type of ester into another, such as converting an ethyl or vinyl ester of butyric acid into methyl butyrate (B1204436) by reacting it with methanol. The reaction is typically catalyzed by an acid or a base. organic-chemistry.org

For example, methyl butyrate can be synthesized via the transesterification of vinyl butyrate with methanol, catalyzed by a lipase (B570770) enzyme. nih.gov Inorganic catalysts such as silica (B1680970) chloride and K₂HPO₄ are also efficient for transesterification under mild conditions, tolerating a variety of functional groups. organic-chemistry.org The process is also central to the production of biofuels, where triglycerides (esters of fatty acids and glycerol) are converted into fatty acid methyl esters. researchgate.net The reaction of tributyrin (B1683025) (the triglyceride of butyric acid) with methanol, for instance, yields methyl butyrate. researchgate.net This methodology is valuable for creating specific esters when a different ester of the same carboxylic acid is more readily available.

Esterification from Acid Halides and Anhydrides

The formation of the methyl ester functional group is a fundamental transformation in the synthesis of the target compound. Utilizing highly reactive carboxylic acid derivatives such as acid halides and acid anhydrides provides an effective and often irreversible route to ester formation, which can be advantageous compared to the equilibrium-limited Fischer esterification of the parent carboxylic acid.

When a carboxylic acid halide, such as 3-chlorosulfonyl-butyryl chloride, is treated with an alcohol like methanol, a vigorous reaction ensues to produce the corresponding ester, in this case, this compound. wikipedia.orgmdpi.comst-andrews.ac.uk This reaction is a nucleophilic acyl substitution, where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid halide. The halide ion is an excellent leaving group, which drives the reaction to completion. wikipedia.org To neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is commonly employed. thegoodscentscompany.com

Similarly, acid anhydrides can be used as precursors. The reaction of an anhydride (B1165640) with an alcohol is also a nucleophilic acyl substitution process. nih.govontosight.aifda.gov While generally less reactive than acid halides, anhydrides offer a milder alternative. The reaction with methanol would yield the desired methyl ester along with a molecule of the corresponding carboxylic acid as a byproduct. fda.govresearchgate.net The use of a base like pyridine can also be beneficial in this case to catalyze the reaction and neutralize the carboxylic acid byproduct. ontosight.ai

Table 1: Comparison of Esterification Precursors

| Precursor | General Reaction with Methanol | Advantages | Disadvantages |

| Acid Halide | R-COCl + CH₃OH → R-COOCH₃ + HCl | High reactivity, irreversible reaction. mdpi.com | Vigorous reaction, produces corrosive HCl byproduct. st-andrews.ac.uk |

| Acid Anhydride | (R-CO)₂O + CH₃OH → R-COOCH₃ + R-COOH | Milder than acid halides, good yields. researchgate.net | Produces a carboxylic acid byproduct, one equivalent of the acyl group is lost. fda.gov |

Methodologies for Introducing the Chlorosulfonyl Moiety

The introduction of the chlorosulfonyl group onto the aliphatic backbone is the most chemically challenging aspect of the synthesis. Several strategies can be envisioned, broadly categorized into direct sulfonation/chlorination and oxidative methods starting from sulfur-containing precursors.

Sulfonation and Subsequent Chlorination Strategies

This approach involves two main steps: the introduction of a sulfonic acid group (-SO₃H) onto the carbon skeleton, followed by its conversion to the sulfonyl chloride (-SO₂Cl). While direct sulfonation is common for aromatic compounds, the sulfonation of aliphatic chains can be less straightforward. youtube.com One potential method for direct chlorosulfonation of alkanes is the Reed reaction, which involves the reaction of an alkane with sulfur dioxide and chlorine under photochemical initiation. wikipedia.org However, this free-radical process can often lead to a mixture of products and may lack the regioselectivity required to exclusively target the 3-position of the butyric acid methyl ester.

Once a sulfonic acid precursor, such as 3-sulfo-butyric acid methyl ester, is obtained, it can be converted to the desired sulfonyl chloride. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). nrochemistry.comacs.org The reaction with TAPC, for instance, proceeds under mild, solvent-free conditions with short reaction times and high efficiency. acs.org

Oxidative Chlorosulfonation from Masked Precursors

A more controlled and widely applicable method involves the synthesis of a precursor molecule where a sulfur atom is already present at the desired position in a reduced oxidation state, such as a thiol (-SH) or a thioether. This precursor is then subjected to oxidative chlorination to form the sulfonyl chloride.

A plausible precursor for the target molecule is methyl 3-mercaptobutanoate. thegoodscentscompany.comontosight.aifda.gov This can be synthesized via a thia-Michael addition (conjugate addition) of a sulfur nucleophile, such as thioacetic acid, to methyl crotonate (methyl but-2-enoate). mdpi.comsrce.hr The resulting thioacetate (B1230152) can then be hydrolyzed to furnish the free thiol.

Once the thiol precursor is in hand, numerous reagents can effect the oxidative chlorination. These methods are generally mild and high-yielding. researchgate.netorganic-chemistry.org A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can rapidly convert aliphatic thiols to sulfonyl chlorides at room temperature. researchgate.net Other effective systems include N-chlorosuccinimide (NCS) in the presence of a chloride source or bleach (sodium hypochlorite). organic-chemistry.orgalfa-chemistry.com An alternative route starts from an alkyl halide, which can be converted to an S-alkyl isothiouronium salt with thiourea; this salt is then subjected to oxidative chlorosulfonation with reagents like N-chlorosuccinimide or bleach to give the alkyl sulfonyl chloride in good yields. researchgate.netorganic-chemistry.org

Table 2: Selected Reagents for Oxidative Chlorination of Thiols

| Reagent System | Conditions | Advantages |

| H₂O₂ / SOCl₂ | Room temperature, short reaction times (minutes). | Highly reactive, cost-effective, environmentally friendly. researchgate.net |

| N-Chlorosuccinimide (NCS) / HCl | Mild conditions. | Good yields, avoids harsh reagents. researchgate.net |

| Bleach (NaOCl) | Aqueous media. | Economic, environmentally friendly, safe operation. organic-chemistry.org |

| NaClO₂ / HCl | Acetonitrile solvent. | Safe, convenient, high yields. organic-chemistry.org |

Regioselective Introduction of Sulfonyl Chloride Group

Achieving regioselectivity is paramount in the synthesis of this compound. Direct C-H functionalization of methyl butyrate to install a sulfonyl chloride group at the 3-position (the γ-carbon relative to the carbonyl) is challenging due to the relative inertness of C-H bonds and the presence of other potentially reactive sites (α- and β-carbons).

Free radical-mediated reactions, such as the Hofmann-Löffler-Freytag reaction, are known to functionalize remote C-H bonds through an intramolecular hydrogen atom transfer mechanism. nih.govwikipedia.org This reaction typically involves N-haloamine precursors and leads to the formation of cyclic amines. While conceptually similar strategies involving sulfur-centered radicals could be envisioned, a direct and selective sulfonation or chlorosulfonation at the γ-position of an aliphatic ester via this type of mechanism is not a well-established method.

Therefore, the most practical and reliable strategy for the regioselective introduction of the sulfonyl chloride group is the indirect, multi-step approach outlined in section 2.2.2. By starting with an α,β-unsaturated ester like methyl crotonate, the regiochemistry is pre-determined. The Michael addition of a sulfur nucleophile occurs exclusively at the β-carbon (the 3-position of the resulting butanoate chain), thus unequivocally establishing the required substitution pattern for the subsequent oxidative chlorination. mdpi.com

Integrated Synthetic Routes for this compound

Convergent and Divergent Synthetic Approaches

A divergent synthesis , in contrast, begins with a common precursor that is elaborated into a diverse range of structurally related compounds. This strategy is valuable for creating libraries of analogs for purposes such as drug discovery. Starting with this compound, a divergent approach could be employed by leveraging the high reactivity of the sulfonyl chloride group. This electrophilic moiety can react with a wide array of nucleophiles, such as amines, alcohols, and thiols, to generate a library of sulfonamides, sulfonate esters, and thiosulfonates, respectively. wikipedia.org Alternatively, a precursor like methyl 3-aminobutanoate could serve as a starting point for a divergent synthesis, where the amino group is converted into various other functionalities, potentially including a sulfonyl chloride via a Sandmeyer-type reaction.

One-Pot Reaction Sequences in Complex Molecule Synthesis

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Such sequences are particularly valuable in the synthesis of complex molecules containing multiple functional groups, such as sulfonyl chlorides and esters.

A relevant example of a one-pot, two-step sequence is the synthesis of (Z)-β-sulfonyl enoates from ethyl propiolate. researchgate.net In this process, the initial step involves the conjugate addition of a thiol to ethyl propiolate. This addition is catalyzed by trialkylamines for aryl thiols or alkoxides for aliphatic thiols. Subsequently, without isolating the intermediate thioether, an oxidizing agent, meta-chloroperbenzoic acid (mCPBA) in the presence of lithium perchlorate (B79767) (LiClO₄), is introduced to the reaction mixture. This in situ oxidation rapidly converts the thioether to the corresponding sulfone, yielding the (Z)-β-sulfonyl enoate with good to excellent selectivity. researchgate.net This methodology demonstrates the power of one-pot sequences to construct densely functionalized molecules that bear both ester and sulfonyl groups from simple precursors.

Another illustration of one-pot synthesis in constructing complex sulfonyl-containing molecules is the selenium dioxide-mediated tandem cyclocondensation of 1,3-bis-sulfonylacetones with ortho-dimethylarenes. This reaction proceeds via a (4+3) annulation to form bis-sulfonyl benzotropones in good yields. rsc.org The process involves the in situ generation of o-phthalaldehydes from o-dimethylarenes, which then undergo a Knoevenagel condensation with the 1,3-bis-sulfonylacetones. rsc.org Such one-pot tandem reactions are highly efficient in building complex cyclic systems bearing sulfonyl functionalities.

These examples, while not directly producing this compound, highlight the principles of one-pot synthesis that could be adapted for its preparation or the synthesis of its analogs. The key advantage lies in the ability to perform sequential transformations, such as Michael additions followed by oxidation or condensation reactions, in a single flask, which is a cornerstone of modern synthetic chemistry.

Stereoselective and Enantioselective Synthesis of Substituted Butyric Acid Methyl Esters

The presence of a stereocenter at the 3-position of a substituted butyric acid methyl ester necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products. These methods are broadly categorized into chiral auxiliary-controlled methods and catalytic asymmetric methods.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in asymmetric synthesis. For instance, an N-acyl oxazolidinone can be enolized and then reacted with an electrophile. The bulky chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the chiral carboxylic acid derivative.

A specific example is the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary in the synthesis of β-substituted α-methyl-β-amino esters. The enolate derived from (S,S)-(+)-pseudoephedrine acetamide (B32628) undergoes a highly stereocontrolled Mannich reaction with imines. Hydrolysis and esterification of the resulting β-aminoamide afford the desired β-amino ester in high yield and excellent enantiomeric purity. nih.gov This approach demonstrates the utility of chiral auxiliaries in controlling the stereochemistry of carbon-carbon bond formation in the synthesis of substituted ester derivatives.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. A variety of catalytic asymmetric methods have been developed for the synthesis of chiral esters. For example, the catalytic asymmetric vinylogous Mannich reaction of silyloxyfurans with N-(2-thienyl)sulfonylimines, catalyzed by a copper(I)-Fesulphos complex, produces butenolides with high diastereo- and enantioselectivity. acs.org These butenolides can be further transformed into substituted butyric acid derivatives.

The following table summarizes some research findings on the stereoselective synthesis of substituted butyric acid derivatives:

| Methodology | Key Features | Application | Reported Selectivity |

|---|---|---|---|

| Chiral Auxiliary (Pseudoephedrine) | Diastereoselective Mannich reaction of an enolate with imines. | Synthesis of β-substituted α-methyl-β-amino esters. | High diastereoselectivity and enantiomeric purity. nih.gov |

| Catalytic Asymmetric Vinylogous Mannich Reaction | Copper(I)-Fesulphos catalyzed reaction of silyloxyfurans with sulfonylimines. | Synthesis of chiral butenolides, precursors to substituted butyric acid derivatives. | High diastereo- and enantioselectivity. acs.org |

| Catalytic Asymmetric Mukaiyama-Michael Addition | Organocatalyzed addition of silyloxyfurans to α,β-unsaturated aldehydes. | Enantioselective synthesis of substituted γ-butyrolactones. | Excellent stereoselectivity (97% ee, >20:1 dr). acs.org |

Biocatalysis has emerged as a powerful tool in asymmetric synthesis due to the high enantioselectivity and mild reaction conditions offered by enzymes. Lipases and esterases are commonly employed for the kinetic resolution of racemic esters or the desymmetrization of prochiral diesters.

Dynamic kinetic resolution (DKR) is a particularly efficient strategy that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. For instance, ketoreductases (KREDs) have been used in the DKR of aryl α-chloro β-keto esters to produce chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.netrsc.org This biocatalytic reduction sets two adjacent stereocenters in a single step.

The chemoenzymatic DKR protocol often involves a combination of a biocatalyst for the resolution step and a metal catalyst for the racemization. Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the acylation of racemic alcohols or the hydrolysis of racemic esters. researchgate.net

Enzymatic desymmetrization of prochiral or meso compounds is another powerful biocatalytic strategy. For example, the lipase-catalyzed desymmetric hydrolysis of a prochiral diester was a key step in the asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol (Vitamin E). rsc.org This approach can be applied to prochiral dicarboxylic acid esters to generate chiral monoesters, which are valuable building blocks for the synthesis of substituted butyric acid derivatives. The enzymatic desymmetrization of prochiral diesters is a well-established method for obtaining enantiomerically pure compounds with yields approaching 100%. eurekaselect.comresearchgate.net

While biocatalytic methods for the synthesis of chiral sulfonamides are less developed than those for esters, chemoenzymatic approaches are emerging. For example, the palladium-catalyzed arylation of cyclic imines has been developed to produce chiral cyclic sulfonamides with excellent yields and high enantioselectivity (up to 99% ee). rsc.org

The table below provides an overview of some biocatalytic approaches relevant to the synthesis of chiral esters and sulfonamides.

| Biocatalytic Strategy | Enzyme Class | Application | Key Advantages |

|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Ketoreductases (KREDs), Lipases | Synthesis of chiral alcohols and esters from racemic precursors. rsc.orgfrontiersin.org | Theoretical 100% yield of a single enantiomer. researchgate.net |

| Enzymatic Desymmetrization | Lipases, Esterases | Synthesis of chiral monoesters from prochiral diesters. rsc.orgeurekaselect.com | High yields (approaching 100%) and enantioselectivity. researchgate.net |

| Chemoenzymatic Synthesis | Various (in combination with metal catalysts) | Synthesis of chiral sulfonamides. rsc.org | Combines the advantages of both biocatalysis and chemical catalysis. |

Chemical Transformations and Reactivity of 3 Chlorosulfonyl Butyric Acid Methyl Ester

Reactions Involving the Sulfonyl Chloride Moiety (-SO2Cl)

The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent electrophile, susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Displacement Reactions

The most common reactions of sulfonyl chlorides involve the displacement of the chloride ion, which is an excellent leaving group, by a nucleophile.

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. organic-chemistry.orgmdpi.com This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. researchgate.net The reaction of 3-chlorosulfonyl-butyric acid methyl ester with an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom. This is followed by the elimination of the chloride ion and deprotonation by a base to yield the corresponding sulfonamide. nih.gov This method is general and can be applied to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org

Table 1: Hypothetical Sulfonamide Synthesis from this compound

| Amine Nucleophile | Product Name |

| Ammonia (B1221849) (NH₃) | Methyl 3-(sulfamoyl)butanoate |

| Aniline (C₆H₅NH₂) | Methyl 3-(N-phenylsulfamoyl)butanoate |

| Diethylamine ((CH₃CH₂)₂NH) | Methyl 3-(N,N-diethylsulfamoyl)butanoate |

In a reaction analogous to sulfonamide formation, sulfonyl chlorides react with alcohols or phenols to produce sulfonate esters. organic-chemistry.orgresearchgate.net The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to catalyze the reaction and neutralize the generated HCl. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com This method is highly efficient for converting alcohols into their corresponding sulfonate esters. researchgate.net

Table 2: Hypothetical Sulfonate Ester Synthesis from this compound

| Alcohol/Phenol Nucleophile | Product Name |

| Methanol (B129727) (CH₃OH) | Methyl 3-((methoxy)sulfonyl)butanoate |

| Ethanol (CH₃CH₂OH) | Methyl 3-((ethoxy)sulfonyl)butanoate |

| Phenol (C₆H₅OH) | Methyl 3-((phenoxy)sulfonyl)butanoate |

Sulfonyl groups can be utilized in olefination reactions, most notably the Julia-Lythgoe olefination and its modern variants like the Julia-Kocienski olefination. wikipedia.orgorganic-chemistry.org These reactions involve the reaction of a sulfonyl-stabilized carbanion with a carbonyl compound (an aldehyde or ketone) to form an alkene. researchgate.netnih.gov

In this context, the this compound would first need to be converted into a suitable sulfone, for example, a phenyl sulfone, by reaction with a Grignard reagent or via a Friedel-Crafts reaction. Subsequently, a strong base can deprotonate the carbon alpha to the sulfonyl group to generate the nucleophilic carbanion. This carbanion then adds to an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate is then subjected to reductive elimination to furnish the desired alkene. wikipedia.org The classical Julia-Lythgoe olefination typically yields (E)-alkenes with high stereoselectivity. organic-chemistry.orgnih.gov More recent developments have expanded the scope and utility of olefination reactions starting from sulfonyl compounds. nih.govacs.org

Reactions with Hydroxyl and Alkoxyl Compounds (e.g., Alcohol Activation)

The formation of sulfonate esters from alcohols, as described in section 3.1.1.2, is a cornerstone of organic synthesis for the "activation" of hydroxyl groups. youtube.com The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group for nucleophilic substitution and elimination reactions. youtube.com However, by converting the alcohol into a sulfonate ester (such as a tosylate, mesylate, or triflate), the hydroxyl group is transformed into an excellent leaving group. youtube.comntu.ac.uk

In this application, this compound would serve as the sulfonating agent. An alcohol reacts with it in the presence of a base (e.g., pyridine) to form the corresponding sulfonate ester. youtube.com This transformation proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the sulfonylation step. youtube.comubc.ca The resulting sulfonate ester is now highly susceptible to subsequent reactions, such as SN2 attack by a wide range of nucleophiles or E2 elimination to form an alkene. youtube.comulethbridge.ca This two-step sequence allows for the stereocontrolled substitution or elimination of alcohols under mild conditions. ubc.ca

Table 3: Example of Alcohol Activation Using this compound

| Step | Reactants | Product |

| 1. Activation | (R)-2-Butanol + this compound + Pyridine | (R)-sec-butyl 3-(methoxycarbonyl)butane-1-sulfonate |

| 2. Substitution | (R)-sec-butyl 3-(methoxycarbonyl)butane-1-sulfonate + Sodium Bromide | (S)-2-Bromobutane |

Cyclization Reactions and Heterocycle Formation (by analogy with related chlorosulfonyl compounds)

Sulfonyl chlorides are valuable reagents in the synthesis of heterocyclic compounds. researchgate.net By analogy with other bifunctional sulfonyl chlorides, this compound can be expected to participate in cyclization reactions to form various heterocycles. For instance, reaction with a dinucleophile, such as an amino alcohol or an aminothiol, could lead to the formation of cyclic sulfonamides (sultams) or related structures. nih.gov

In a hypothetical reaction with 2-aminoethanol, the more nucleophilic amine group would first attack the sulfonyl chloride to form a linear sulfonamide intermediate. Subsequent intramolecular cyclization, potentially promoted by a base, where the hydroxyl group displaces another leaving group or attacks the ester carbonyl (after conversion to a more reactive species), could lead to a morpholine-based heterocyclic structure. The exact course of such reactions is highly dependent on the reaction conditions and the structure of the reactants. Furthermore, sulfonyl chlorides are known to react with reagents like chlorosulfonyl isocyanate (CSI) which are themselves precursors to a variety of heterocyclic systems. tandfonline.combeilstein-journals.orgarchive.org The synthesis of the drug Sildenafil, for example, involves a cyclization step followed by a chlorosulfonation and condensation to build the final heterocyclic core. wikipedia.org

Reactions Involving the Methyl Ester Moiety (-COOCH3)

The methyl ester group of this compound can undergo several fundamental organic reactions, including hydrolysis, transesterification, reduction, reactions with organometallic reagents, and aminolysis. These transformations are pivotal for modifying the carboxylic acid end of the molecule, enabling the synthesis of a wide array of derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The equilibrium is driven towards the products by using a large volume of water. This process converts the methyl ester back to the carboxylic acid, yielding 3-chlorosulfonyl-butyric acid and methanol. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. libretexts.org The reaction produces a carboxylate salt (e.g., sodium 3-chlorosulfonyl-butyrate) and methanol. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. Saponification is often preferred for its irreversibility and typically proceeds to completion. libretexts.org

| Reaction | Reagents & Conditions | Products | Notes |

| Acid Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | 3-Chlorosulfonyl-butyric acid, Methanol | Reversible reaction. libretexts.org |

| Saponification | 1. NaOH, H₂O/EtOH, Heat 2. H₃O⁺ | 3-Chlorosulfonyl-butyric acid, Methanol | Irreversible reaction, proceeds to completion. libretexts.org |

This table presents typical conditions for ester hydrolysis and saponification.

Transesterification is a process where the methoxy (B1213986) group (-OCH₃) of the methyl ester is exchanged with a different alkoxy group (-OR') from another alcohol (R'OH). This reaction is crucial for the synthesis of various ester analogs of 3-chlorosulfonyl-butyric acid, which can modulate the compound's physical and biological properties. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, this is an equilibrium-controlled process. Using the desired alcohol as the solvent drives the reaction toward the formation of the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: This method involves an alkoxide nucleophile (R'O⁻) and is generally faster and more efficient than the acid-catalyzed counterpart. To favor the product, the alcohol corresponding to the desired ester is used in large excess. masterorganicchemistry.com

| Catalyst Type | Typical Reagents | Product Example (R' = Ethyl) | Key Considerations |

| Acid-Catalyzed | Ethanol, H₂SO₄ (cat.), Heat | 3-Chlorosulfonyl-butyric acid ethyl ester | Equilibrium driven by excess ethanol. masterorganicchemistry.com |

| Base-Catalyzed | Ethanol, Sodium Ethoxide (cat.) | 3-Chlorosulfonyl-butyric acid ethyl ester | Faster reaction; requires anhydrous conditions. masterorganicchemistry.com |

This interactive data table illustrates common conditions for the transesterification of a methyl ester.

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters. The reaction, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), converts the methyl ester to 4-chlorosulfonyl-butan-1-ol. This reduction is a two-step process where an intermediate aldehyde is formed but is immediately reduced further to the alcohol. masterorganicchemistry.com

Reduction to an Aldehyde: The partial reduction of an ester to an aldehyde requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction must be carried out at low temperatures, typically -78 °C, to prevent the over-reduction of the aldehyde to the alcohol. chemistrysteps.comyoutube.com This method allows for the synthesis of methyl 4-oxobutane-2-sulfonyl chloride.

| Target Product | Reagent | Typical Conditions | Resulting Functional Group |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, followed by H₃O⁺ workup | -CH₂OH |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C, followed by workup | -CHO |

This table summarizes the reagents and conditions for the reduction of the methyl ester moiety.

Esters react with organometallic reagents, such as Grignard reagents (R'MgX), to produce tertiary alcohols. masterorganicchemistry.com This reaction involves the addition of two equivalents of the organometallic reagent to the ester carbonyl group. The first equivalent adds to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. libretexts.orgmasterorganicchemistry.com For example, the reaction of this compound with excess methylmagnesium bromide (CH₃MgBr) would yield 2-methyl-4-chlorosulfonyl-butan-2-ol after an acidic workup.

| Grignard Reagent | Intermediate | Final Product |

| CH₃MgBr (Methylmagnesium bromide) | 4-Chlorosulfonyl-pentan-2-one | 2-Methyl-4-chlorosulfonyl-butan-2-ol |

| C₂H₅MgBr (Ethylmagnesium bromide) | 5-Chlorosulfonyl-hexan-3-one | 3-Ethyl-5-chlorosulfonyl-pentan-3-ol |

This table provides examples of tertiary alcohols synthesized from the reaction of this compound with different Grignard reagents.

Amides can be synthesized from this compound through aminolysis, which is the reaction of the ester with ammonia or a primary or secondary amine. This reaction typically requires heating as esters are less reactive towards amines compared to more activated carboxylic acid derivatives like acyl chlorides. youtube.com The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of methanol. The use of excess amine can help to drive the reaction to completion. youtube.com This method provides a direct route to various N-substituted 3-chlorosulfonyl-butyramides.

| Amine | Product | Reaction Conditions |

| Ammonia (NH₃) | 3-Chlorosulfonyl-butyramide | Heat |

| Methylamine (CH₃NH₂) | N-Methyl-3-chlorosulfonyl-butyramide | Heat |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-3-chlorosulfonyl-butyramide | Heat |

This table illustrates the formation of different amides through the aminolysis of this compound.

Chemoselective Transformations and Orthogonal Reactivity

The presence of both a sulfonyl chloride and a methyl ester in the same molecule presents a challenge and an opportunity for chemoselective reactions. The sulfonyl chloride is a significantly more reactive electrophile than the methyl ester. nih.gov This difference in reactivity allows for selective reactions at the sulfonyl chloride group while leaving the methyl ester intact, a concept known as orthogonal reactivity.

Nucleophiles such as amines, alcohols, and thiols will preferentially react with the sulfonyl chloride moiety under mild conditions. magtech.com.cnyoutube.com For instance, the reaction with an amine at room temperature or below will lead to the formation of a sulfonamide, with the methyl ester group remaining unchanged. This high degree of chemoselectivity is synthetically useful, as it allows for the modification of the sulfonyl group without the need for protecting the less reactive ester function.

To achieve reactions at the methyl ester site without affecting the sulfonyl chloride, one of two strategies is typically employed:

Transformation of the Sulfonyl Chloride: The sulfonyl chloride can first be converted into a less reactive functional group (e.g., a sulfonamide or sulfonate ester) before carrying out reactions on the methyl ester.

Use of Specific Reagents: Employing reagents that are selective for esters over sulfonyl chlorides. However, given the high reactivity of the sulfonyl chloride, this is often challenging. The more common approach is to leverage the inherent reactivity difference by reacting the sulfonyl chloride first.

The orthogonal reactivity of these two functional groups is a powerful tool in the synthesis of complex molecules, allowing for a stepwise and controlled functionalization of the this compound scaffold.

Differential Reactivity of Sulfonyl Chloride vs. Methyl Ester

The sulfonyl chloride group is a significantly more reactive electrophile compared to the methyl ester. This difference in reactivity is fundamental to the selective chemical manipulation of this compound. Sulfonyl chlorides are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electron-deficient. In contrast, the carbonyl carbon of the methyl ester is a softer electrophile.

This differential reactivity allows for a high degree of chemoselectivity in reactions with various nucleophiles. For instance, nucleophiles such as amines, alcohols, and thiols will preferentially react with the sulfonyl chloride moiety to form sulfonamides, sulfonate esters, and thioesters, respectively, while leaving the methyl ester group intact under appropriate reaction conditions. The hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid also proceeds readily, often under milder conditions than those required for the hydrolysis of the methyl ester. masterorganicchemistry.com

The hydrolysis of esters is typically catalyzed by either acid or base. Acidic hydrolysis is the reverse of esterification and is a reversible process, whereas basic hydrolysis, known as saponification, goes to completion to form a carboxylate salt and an alcohol. masterorganicchemistry.com Sulfonyl chlorides, on the other hand, readily react with water in a process known as solvolysis, which is generally considered a bimolecular nucleophilic substitution (SN2) process. nih.govresearchgate.net

Table 1: Comparison of General Reactivity

| Functional Group | Relative Reactivity | Common Nucleophiles | Typical Reaction Products |

|---|---|---|---|

| Sulfonyl Chloride | High | Amines, Alcohols, Water | Sulfonamides, Sulfonate Esters, Sulfonic Acids |

Protection and Deprotection Strategies

The selective protection and deprotection of the sulfonyl chloride and methyl ester functionalities are crucial for multi-step syntheses involving this compound.

Protection of the Sulfonyl Group:

Given the high reactivity of the sulfonyl chloride, it is often converted into a more stable derivative to act as a protecting group. A common strategy is the conversion of the sulfonyl chloride to a sulfonate ester. While simple alkyl sulfonate esters can still be reactive, sterically hindered esters can serve as effective protecting groups. nih.gov For example, reaction with a bulky alcohol in the presence of a base can form a stable sulfonate ester that is resistant to many nucleophiles and can be deprotected under specific conditions.

Alternatively, the sulfonyl chloride can be converted to a sulfonamide, which is generally more stable than the corresponding sulfonyl chloride. The choice of the amine for protection is critical, as the stability of the resulting sulfonamide and the conditions required for its cleavage can be tuned. For instance, certain sulfonamides can be cleaved under acidic conditions. acs.org

Protection of the Methyl Ester Group:

The methyl ester itself can be considered a protecting group for the carboxylic acid. It is stable under neutral and mildly acidic conditions. Deprotection is typically achieved by hydrolysis under basic (saponification) or acidic conditions. synarchive.com For selective deprotection of a methyl ester in the presence of other sensitive functional groups, enzymatic hydrolysis can be employed, although this is highly substrate-specific.

Orthogonal Protection Strategies:

In a molecule with both a sulfonyl chloride and a methyl ester, an orthogonal protection strategy is often desirable. This allows for the selective deprotection of one functional group without affecting the other. For example, the sulfonyl chloride could be converted to a sulfonamide that is cleavable under specific reductive or photolytic conditions, while the methyl ester remains intact. Subsequently, the methyl ester could be hydrolyzed under basic conditions.

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving sulfonyl chlorides and esters have been extensively studied, providing a framework for understanding the transformations of this compound.

Kinetics and Thermodynamics of Reactions

The solvolysis of sulfonyl chlorides, including their reaction with water (hydrolysis), is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism. nih.govresearchgate.netmdpi.com Kinetic studies of the hydrolysis of various aromatic and aliphatic sulfonyl chlorides have been conducted to elucidate the transition state and the influence of substituents.

For the hydrolysis of aromatic sulfonyl chlorides, Hammett plots show a positive ρ-value, indicating that electron-withdrawing groups increase the reaction rate by making the sulfur atom more electrophilic. nih.govrsc.org The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for the hydrolysis of several sulfonyl chlorides, providing insights into the structure of the transition state.

Table 2: Representative Kinetic Data for the Hydrolysis of Sulfonyl Chlorides in Water

| Compound | k (s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Benzenesulfonyl chloride | 3.13 x 10⁻³ | 16.7 | -15.8 |

| p-Toluenesulfonyl chloride | 2.87 x 10⁻³ | 17.0 | -15.2 |

| p-Nitrobenzenesulfonyl chloride | 5.80 x 10⁻³ | 16.2 | -16.5 |

Note: The data presented are for illustrative purposes and are derived from studies on analogous compounds, not this compound itself.

The hydrolysis of esters, on the other hand, proceeds through a different mechanism involving a tetrahedral intermediate. The kinetics of ester hydrolysis are typically second-order, being first-order in both the ester and the hydrolyzing agent (e.g., hydroxide ion).

The thermodynamics of these reactions generally favor the formation of the more stable sulfonic acids and carboxylic acids (or their conjugate bases) from the more reactive sulfonyl chlorides and esters.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding reaction mechanisms. In the reactions of sulfonyl chlorides, particularly with bases, the formation of a highly reactive "sulfene" intermediate (R₂C=SO₂) via an elimination-addition mechanism has been proposed, especially when an α-hydrogen is present. cdnsciencepub.comscispace.com However, for many solvolysis reactions, a concerted SN2 pathway is favored. nih.gov The detection of sulfene (B1252967) intermediates can be challenging due to their high reactivity, but spectroscopic techniques such as laser flash photolysis have been used to observe them directly in some cases. nih.gov

For ester hydrolysis, the tetrahedral intermediate is a well-established concept. While generally short-lived, its existence is supported by a wealth of kinetic and stereochemical evidence. The breakdown of this intermediate to form the products is often the rate-determining step.

Modern analytical techniques like mass spectrometry are increasingly used to identify and characterize reactive intermediates in complex reaction mixtures. mdpi.comnih.gov

Influence of Catalysts and Reaction Conditions

The rates and outcomes of reactions involving this compound can be significantly influenced by catalysts and reaction conditions.

For the Sulfonyl Chloride Group:

The solvolysis of sulfonyl chlorides is sensitive to the nucleophilicity and ionizing power of the solvent. nih.govresearchgate.net While not always the case, some nucleophilic substitution reactions at the sulfonyl group can be catalyzed by bases, which can either act as a general base to activate the nucleophile or, in some cases, participate directly in the reaction. The choice of solvent can also influence the reaction pathway, potentially favoring an elimination-addition (sulfene) mechanism over a direct substitution.

For the Methyl Ester Group:

Ester hydrolysis is famously catalyzed by both acids and bases. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of ester hydrolysis is highly dependent on the pH of the reaction medium.

The temperature, concentration of reactants, and presence of catalysts are all critical parameters that can be adjusted to control the chemoselectivity of reactions with this compound, allowing for the targeted transformation of either the sulfonyl chloride or the methyl ester functionality.

Advanced Applications in Organic Synthesis

As a Versatile Building Block for Complex Chemical Structures

The bifunctional nature of 3-Chlorosulfonyl-butyric acid methyl ester, containing both a reactive sulfonyl chloride and a methyl ester group, positions it as a valuable building block for the synthesis of complex chemical structures. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonic esters, and other sulfur-containing linkages. Simultaneously, the methyl ester group can undergo various transformations, including hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol.

This dual reactivity allows for sequential or orthogonal synthetic strategies. For instance, the sulfonyl chloride can be selectively reacted first, introducing a sulfonamide linkage, while the ester group is carried through the reaction sequence to be modified at a later stage. This controlled reactivity is crucial for the construction of intricate molecules with precisely defined architectures. The butyric acid backbone also provides a flexible four-carbon chain that can be further functionalized, adding to the structural diversity of the resulting compounds.

Precursor in the Synthesis of Functionalized Organic Molecules

As a precursor, this compound serves as a starting point for the synthesis of a variety of functionalized organic molecules. The reaction of the sulfonyl chloride group with primary and secondary amines is a well-established method for the preparation of sulfonamides. tcichemicals.comnih.gov This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents.

Furthermore, reaction with alcohols leads to the formation of sulfonic acid esters. The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or with alcohols to form different esters. This versatility makes it a potential precursor for synthesizing libraries of compounds for screening in drug discovery and agrochemical research. The ability to introduce both a sulfonamide/sulfonic ester and a carboxylic acid/amide/ester functionality from a single precursor is a significant advantage in combinatorial chemistry and the development of new functionalized molecules.

Role in the Generation of Advanced Chemical Intermediates

The reactivity of this compound allows for its use in the generation of advanced chemical intermediates. These intermediates can be subsequently used in more complex synthetic routes. For example, intramolecular reactions can lead to the formation of cyclic compounds. Depending on the reaction conditions and the presence of other functional groups, cyclization could potentially lead to the formation of sultams (cyclic sulfonamides). innospk.comgoogle.com Sultams are an important class of heterocyclic compounds with diverse biological activities and applications as chiral auxiliaries in asymmetric synthesis.

Moreover, the ester group can be converted to other functionalities, creating a range of intermediates. For instance, reduction of the ester to an alcohol would yield a hydroxypropylsulfonyl chloride derivative. This new bifunctional intermediate could then be used in subsequent reactions, expanding the range of accessible molecular architectures. The generation of such advanced intermediates is a critical step in the multi-step synthesis of complex target molecules in the pharmaceutical and fine chemical industries. pharmanoble.com

Contributions to Material Science Precursors

In the realm of material science, functional monomers and precursors are essential for the development of new polymers and materials with tailored properties. While specific applications of this compound in this field are not extensively documented, its structure suggests potential contributions. The sulfonyl chloride group can be used to introduce sulfonyl functionalities into polymer backbones or as side chains. Sulfonated polymers are known for their applications as ion-exchange resins and proton-conducting membranes in fuel cells.

The compound could potentially be used to synthesize functionalized monomers for polymerization. For example, the ester group could be modified to include a polymerizable group, such as a vinyl or acrylic moiety. The resulting monomer, containing a reactive sulfonyl chloride, could then be polymerized, and the sulfonyl chloride groups in the resulting polymer could be post-functionalized to introduce various other groups, leading to materials with specific properties for a range of applications. beilstein-journals.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 3-Chlorosulfonyl-butyric acid methyl ester, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized geometric structure. nih.govnih.gov These calculations yield key structural parameters.

Furthermore, DFT is used to explore the electronic properties by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would also reveal the regions most susceptible to electrophilic and nucleophilic attack.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods are instrumental in predicting the reactivity and mapping out potential reaction pathways. For this compound, these studies could model its behavior in various chemical environments. For instance, the sulfonation of methyl esters has been studied using DFT to understand the stability of intermediate species and propose reaction mechanisms. unad.edu.co

Conformational Analysis and Molecular Dynamics Simulations

The flexible butyric acid methyl ester chain allows for multiple spatial arrangements or conformations. Conformational analysis would be performed to identify the most stable conformers (lowest energy states) of this compound. This is crucial as the molecule's reactivity and spectroscopic properties can be influenced by its three-dimensional shape.

Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can predict how the compound behaves in different solvents or at various temperatures, offering a picture of its flexibility and intermolecular interactions. nih.govresearchgate.net

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR)

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for structural verification. biointerfaceresearch.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov For this compound, characteristic stretching frequencies for the C=O of the ester group (typically around 1700 cm⁻¹), the S=O of the sulfonyl chloride, and C-O bonds would be calculated. spectroscopyonline.com These theoretical spectra aid in the interpretation of experimental IR data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. biointerfaceresearch.commdpi.com These predicted NMR spectra provide valuable information on the chemical environment of each atom, assisting in the complete structural assignment of the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Functional Group | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1735-1750 cm⁻¹ |

| IR Spectroscopy | Sulfonyl Chloride (S=O) Asymmetric Stretch | ~1370-1390 cm⁻¹ |

| IR Spectroscopy | Sulfonyl Chloride (S=O) Symmetric Stretch | ~1170-1190 cm⁻¹ |

| ¹H NMR Spectroscopy | -OCH₃ Protons | (ppm) |

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The current understanding of 3-Chlorosulfonyl-butyric acid methyl ester is primarily theoretical, based on the established chemistry of sulfonyl chlorides and methyl esters. Sulfonyl chlorides are widely recognized as versatile intermediates in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. mdpi.comnih.gov The presence of a methyl ester group in the molecule suggests that it is likely prepared from a precursor already containing this functionality to avoid side reactions with the sulfonyl chloride group.

General achievements in the field of sulfonyl chloride chemistry that would be relevant for this compound include the development of a variety of synthetic methods. These range from the oxidative chlorination of thiols and disulfides to the treatment of sulfonic acids with chlorinating agents. organic-chemistry.orgucl.ac.uk These methods offer pathways that could potentially be adapted for the synthesis of this compound from corresponding sulfur-containing butyric acid derivatives.

Identification of Remaining Challenges in Synthesis and Reactivity

Significant challenges remain in both the synthesis and the understanding of the reactivity of this compound.

Synthesis: A primary challenge in the synthesis of this unsymmetrical aliphatic sulfonyl chloride would be the selective introduction of the chlorosulfonyl group at the 3-position of the butyric acid methyl ester backbone. Potential synthetic routes, such as the chlorosulfonation of methyl butyrate (B1204436), would likely lead to a mixture of isomers, posing significant purification challenges. A more targeted approach would likely involve the synthesis of a precursor molecule, such as methyl 3-mercaptobutanoate or methyl butanoate-3-sulfonic acid, followed by conversion to the sulfonyl chloride. However, the synthesis of these specific precursors is not well-documented.

Reactivity: The reactivity of this compound is expected to be characteristic of aliphatic sulfonyl chlorides. It would readily react with nucleophiles such as amines and alcohols. mdpi.comyoutube.com However, the presence of a chiral center at the 3-position introduces the potential for stereochemical considerations in its reactions. For instance, reactions with chiral nucleophiles could proceed with diastereoselectivity. A key challenge is the lack of experimental data to understand how the stereochemistry of the starting material influences the stereochemical outcome of its reactions. Furthermore, the stability of the compound, particularly its susceptibility to hydrolysis, would be a practical challenge in its handling and in the development of reaction conditions.

Emerging Trends and Potential for Novel Transformations

Emerging trends in sulfonyl chloride chemistry could open up new avenues for the synthesis and application of this compound.

Photocatalysis and Flow Chemistry: Recent advancements in photocatalysis and continuous flow chemistry offer milder and more controlled methods for the synthesis of sulfonyl chlorides. scielo.br These techniques could potentially be applied to the synthesis of this compound, offering advantages in terms of safety and selectivity.

Novel Transformations: While traditionally used for synthesizing sulfonamides and sulfonate esters, sulfonyl chlorides are increasingly being explored in novel chemical transformations. Their use in cycloaddition reactions and as precursors for sulfur-containing heterocycles are areas of growing interest. Given its structure, this compound could potentially serve as a building block in the synthesis of novel heterocyclic compounds with potential biological activity.

Prospective Role in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, its prospective role in green chemistry would focus on several key areas:

Atom Economy: The development of synthetic routes with high atom economy would be a primary goal. This would involve minimizing the use of protecting groups and stoichiometric reagents.

Use of Greener Solvents and Reagents: Future synthetic strategies would likely focus on the use of environmentally benign solvents and reagents. For example, methods for the synthesis of sulfonamides in water or using catalytic approaches are being actively developed. mdpi.com

Catalytic Methods: The development of catalytic methods for the synthesis of this compound and its derivatives would be a significant advancement in terms of sustainability.

Below is a table of green chemistry metrics that would be relevant to the synthesis of this compound.

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to products. | Developing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. |

| E-Factor | The mass ratio of waste to desired product. | Aiming for synthetic pathways with a low E-factor, indicating less waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Optimizing reactions to reduce the overall mass of solvents, reagents, and processing aids. |

| Solvent and Reagent Selection | Choosing solvents and reagents that are less hazardous and have a lower environmental impact. | Exploring the use of water, ionic liquids, or solvent-free conditions for the synthesis and reactions of the compound. |

Q & A

Q. What are the common synthetic routes for preparing 3-chlorosulfonyl-butyric acid methyl ester, and what critical parameters influence yield?

The synthesis typically involves sulfonation followed by esterification. For example, chlorosulfonyl groups can be introduced via reaction with chlorosulfonic acid or thionyl chloride under anhydrous conditions, followed by esterification with methanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Key parameters include temperature control (0–5°C during sulfonation to prevent side reactions) and stoichiometric ratios of reagents to minimize hydrolysis of the sulfonyl chloride intermediate. Catalysts like FeCl₃ may enhance electrophilic substitution in aromatic analogs, though this depends on the substrate .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral interpretations validated?

- GC-MS : Resolve purity and identify volatile byproducts using polar capillary columns (e.g., cyanosilicone) for optimal separation of esters. Compare retention times and mass fragmentation patterns with libraries (e.g., Wiley/NIST) .

- NMR : ¹H and ¹³C NMR confirm structural integrity. The methyl ester group typically resonates at δ 3.6–3.8 ppm (¹H) and δ 50–55 ppm (¹³C), while sulfonyl chlorides show distinct deshielding in ¹³C spectra (~δ 120–130 ppm) .

- FT-IR : Validate functional groups via S=O stretching (~1350 cm⁻¹ for sulfonyl) and ester C=O (~1740 cm⁻¹) . Cross-validation with elemental analysis ensures stoichiometric accuracy.

Q. How does the reactivity of the chlorosulfonyl group influence downstream applications in organic synthesis?

The chlorosulfonyl moiety is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides) or participation in Friedel-Crafts reactions. However, its sensitivity to hydrolysis necessitates anhydrous conditions. For instance, in aqueous environments, it may hydrolyze to sulfonic acids, requiring inert atmospheres or aprotic solvents (e.g., DCM, THF) for stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Temperature Gradients : Gradual warming from 0°C to room temperature reduces exothermic side reactions during sulfonation .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance regioselectivity in analogous systems .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track sulfonyl chloride formation and optimize reaction quenching .

Q. How should researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for this compound?

Contradictions often arise from impurities or isomerization. For example, GC-MS may detect trace methyl ester hydrolysis products (e.g., free acids), while NMR might not. To address this:

- Perform column chromatography (silica gel, hexane/EtOAc) to isolate pure fractions.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out structural isomers .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Decomposes above 80°C, forming sulfonic acids and HCl. Store at –20°C in sealed, amber vials .

- Hydrolytic Sensitivity : Conduct accelerated aging studies in buffers (pH 4–9) to identify degradation pathways. LC-MS can detect hydrolyzed products .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with target proteins (e.g., enzymes with nucleophilic active sites) .

- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

Q. How can structural analogs of this compound be designed to enhance bioactivity or reduce toxicity?

- Bioisosteric Replacement : Substitute the chlorosulfonyl group with trifluoromethanesulfonyl (improved metabolic stability) .

- Ester Hydrolysis Resistance : Introduce steric hindrance (e.g., tert-butyl esters) or electron-withdrawing groups on the butyric chain .

Q. What methodologies are effective for quantifying trace impurities in synthesized batches?

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.